5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its bromine substitution at the fifth position and a methyl group at the first position of the tetrahydroquinoline framework. Tetrahydroquinolines are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as pharmaceuticals.
The compound can be synthesized through various chemical methods, which often involve the use of aniline derivatives and other reagents. The synthesis approaches have been documented in several patents and scientific articles, highlighting its relevance in organic synthesis and medicinal chemistry .
5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline can be classified as:
The synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline typically involves several key steps:
The synthetic routes can vary significantly depending on the desired yield and purity. For instance, some methods utilize a one-pot synthesis approach that streamlines the process and reduces the number of steps required .
The molecular formula for 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is . Its structure features:
5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline can participate in various chemical reactions:
The mechanism of action for compounds like 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline often involves interactions with biological targets such as enzymes or receptors. Specific mechanisms can include:
Research indicates that similar compounds exhibit various pharmacological effects including analgesic and anti-inflammatory activities .
Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structure and purity .
5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has potential applications in various fields:
The synthesis of 5-bromo-1-methyl-1,2,3,4-tetrahydroquinoline typically employs sequential bromination and N-methylation steps on a pre-formed tetrahydroquinoline scaffold. Bromination strategies often leverage electrophilic aromatic substitution (SEAr), where electron-rich positions (C5/C8) of 1,2,3,4-tetrahydroquinoline are targeted. Common brominating agents include molecular bromine (Br₂) in acetic acid or dichloromethane, N-bromosuccinimide (NBS) with catalysts like FeCl₃, or pyridinium tribromide [1] [5] [9]. Regioselectivity is influenced by substituents: Unsubstituted tetrahydroquinoline yields ~70:30 mixtures of 5-bromo and 8-bromo isomers, necessitating chromatographic separation [5]. Directing groups (e.g., acetamide at N1) improve C5 selectivity but require additional deprotection steps [1].
N-Methylation follows bromination, typically using reductive amination with formaldehyde/NaBH₄, methyl iodide (CH₃I) in the presence of base, or dimethyl sulfate [(CH₃)₂SO₄]. Reductive amination proves advantageous for avoiding quaternization and achieving high yields (>85%) [2] [5]. Alternative routes involve late-stage bromination of 1-methyl-1,2,3,4-tetrahydroquinoline, though decreased reactivity under electrophilic conditions may occur due to the electron-donating N-methyl group. Microwave-assisted bromination using NBS in acetonitrile reduces reaction times to 10–15 minutes with 80–90% yields [2] [9].
Table 1: Traditional Bromination Methods for Tetrahydroquinolines
Brominating Agent | Conditions | Regioselectivity (5-Br:8-Br) | Yield (%) |
---|---|---|---|
Br₂/CH₃COOH | 0–25°C, 1–2 h | ~70:30 | 60–75 |
NBS/FeCl₃/DCM | Reflux, 30 min | ~85:15 | 70–85 |
Pyridinium tribromide | CH₃CN, MW, 10 min | >95:5 | 80–90 |
Br₂ (1 equiv)/DCM | −10°C, N-protected scaffold | >98:2 (C5 only) | 85–92 |
Enantioselective synthesis of 5-bromo-1-methyl-1,2,3,4-tetrahydroquinoline predominantly utilizes asymmetric hydrogenation of prochiral 5-bromoquinoline precursors. Iridium complexes with chiral phosphine ligands are the most effective catalysts. The MaxPHOX-Ir system (derived from [Ir(cod)Cl]₂ and phosphine-oxazoline ligands) achieves 90–99% ee for 2-alkylquinolines under 50–100 bar H₂ at 50–80°C in dichloroethane or methanol [4] [7] [10]. Key modifications include:
Manganese-based pincer complexes (e.g., PN₃-Mn) enable "borrowing hydrogen" strategies using 5-bromo-2-aminobenzyl alcohol and acetaldehyde. This redox-neutral cascade involves dehydrogenation, imine formation, and asymmetric transfer hydrogenation, yielding enantiomerically enriched 5-bromo-1-methyl-THQ with H₂O as the sole byproduct [3]. Yields reach 65–78% with 80–90% ee using KH/KOH base systems in DME at 120°C [3]. Ruthenium- and rhodium-based systems (e.g., Ru-TsDPEN) with HCO₂H/NEt₃ as hydrogen donors achieve comparable ee but lower functional group tolerance for bromoarenes [5] [10].
Table 2: Asymmetric Hydrogenation Approaches for 5-Bromo-THQ Synthesis
Catalyst System | Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Ir-MaxPHOX/I₂ | 80°C, 100 bar H₂, DCE, 24 h | 90–99 | 85–95 | High ee, halogen tolerance |
Mn(I)-PN₃/KH/KOH | 120°C, DME, 48 h (borrowing H₂) | 80–90 | 65–78 | Redox-neutral, no external H₂ |
RuCl₃·xH₂O/BH₃NH₃ | rt, 24 h (transfer hydrogenation) | <50 | 70–85 | Mild conditions |
Rh-DuPhos/H⁺ | 50°C, 20 bar H₂, MeOH | 88–92 | 75–80 | Broad substrate scope |
Biocatalytic routes to 5-bromo-1-methyl-1,2,3,4-tetrahydroquinoline focus on imine reductases (IREDs) and engineered amine dehydrogenases (AmDHs). Wild-type IREDs catalyze NADPH-dependent reduction of prochiral 5-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-imine to the saturated amine with moderate enantioselectivity (50–70% ee) [10]. Protein engineering via directed evolution enhances activity and stereocontrol:
Cascade reactions combining monoamine oxidases (MAOs) and imine reductases offer an alternative. MAO-N from Aspergillus niger first desymmetrizes racemic 5-bromo-1-methyl-1,2,3,4-tetrahydroquinoline via enantioselective oxidation to the imine, which IRED reduces to the (S)-enantiomer with 99% ee and 40% yield (theoretical max 50%). Immobilization of both enzymes on silica nanoparticles improves total turnover number (TTN) to >1,000 [10]. Limitations include substrate inhibition by bromoarenes and the need for cofactor recycling systems (e.g., glucose dehydrogenase/NADP⁺).
Table 3: Biocatalytic Systems for Enantioselective 5-Bromo-1-methyl-THQ Synthesis
Enzyme System | Reaction Type | ee (%) | Conversion (%) | Key Mutation/Feature |
---|---|---|---|---|
IRED (S223A/G224L) | Imine reduction | 95 (S) | 90 | Enhanced hydrophobic pocket |
Engineered AmDH | Reductive amination | 85 (R) | >99 | Ammonia utilization |
MAO-N/IRED cascade | Deracemization | 99 (S) | 40 | Enzyme co-immobilization |
P450-BM3 F87A | C–H amination | N/A | <20 | Limited activity on THQ |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: